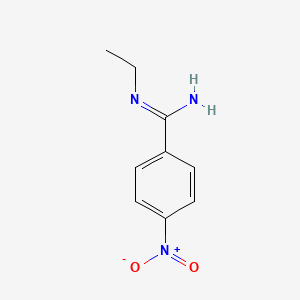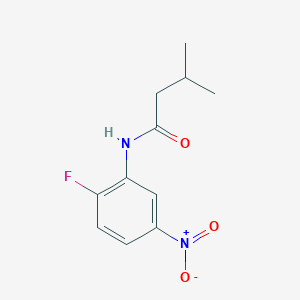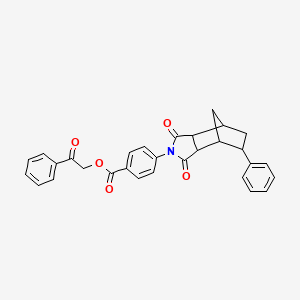![molecular formula C20H12Cl2N2O2 B12462602 2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base compound derived from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 molar ratio. The reaction is typically carried out in the presence of glacial acetic acid as a catalyst . The reaction mixture is stirred at room temperature until the formation of the Schiff base is complete, which is usually indicated by a change in color.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Exhibits potential bioactivity and cytotoxicity, making it a candidate for biological studies.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of analytical reagents, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. As a Schiff base, it can coordinate with metal ions, forming complexes that can interfere with biological pathways. The phenolic group can also participate in redox reactions, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: An isomer with similar properties but different spatial arrangement.
2,4-dichlorophenyl imines: Compounds with similar imine groups but different substituents on the aromatic ring.
Benzoxazole derivatives: Compounds with the benzoxazole core structure but different functional groups.
Uniqueness
2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific combination of the benzoxazole core, dichlorophenyl group, and Schiff base structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C20H12Cl2N2O2 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-7-15(16(22)9-13)20-24-17-10-14(6-8-19(17)26-20)23-11-12-3-1-2-4-18(12)25/h1-11,25H |
Clave InChI |
JHXXJFKAQKMUQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-{2'-oxo-1,3-dihydro-1'H-spiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-6-yl}acetamide hydrochloride](/img/structure/B12462530.png)



![3,3-dimethyl-2-oxobutyl 2-[4-(2,3-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462547.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)
![N-(4-bromo-2-ethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12462564.png)
![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)


![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
